Ditazole-d8
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-[(4,5-diphenyl-1,3-oxazol-2-yl)-(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C19H20N2O3/c22-13-11-21(12-14-23)19-20-17(15-7-3-1-4-8-15)18(24-19)16-9-5-2-6-10-16/h1-10,22-23H,11-14H2/i11D2,12D2,13D2,14D2 |
InChI Key |
UUCMDZWCRNZCOY-FUEQIQQISA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N(C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C([2H])([2H])C([2H])([2H])O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)N(CCO)CCO)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Ditazole D8 Production
Precursor Selection and Chemical Synthesis Pathways for Deuterium (B1214612) Enrichment
The synthesis of Ditazole-d8, a deuterated analog of Ditazole (2-[(4,5-diphenyl-1,3-oxazol-2-yl)-(2-hydroxyethyl)amino]ethanol), necessitates the strategic incorporation of deuterium atoms into its molecular structure. The selection of appropriate deuterated precursors is the foundational step in achieving high levels of isotopic enrichment.
A common strategy involves the use of commercially available deuterated building blocks. For this compound, this could involve precursors where the ethyl or hydroxyethyl (B10761427) chains are partially or fully deuterated. For instance, deuterated ethanolamine (B43304) or deuterated ethylene (B1197577) oxide could serve as key starting materials. The choice of precursor is dictated by its commercial availability, cost, and the desired position of the deuterium labels in the final molecule.
The chemical synthesis pathway would likely follow a convergent approach, where deuterated fragments are synthesized separately and then combined to form the final this compound molecule. This allows for greater control over the position and extent of deuterium incorporation. The core oxazole (B20620) ring structure of Ditazole is typically formed through a condensation reaction. A plausible synthetic route could involve the reaction of a deuterated di-hydroxyethyl amine derivative with a diphenyl-oxazole precursor.
Table 1: Potential Deuterated Precursors for this compound Synthesis
| Precursor Name | Chemical Formula | Potential Site of Deuteration |
| Ethanolamine-d4 | C₂H₃D₄NO | Ethyl chain |
| Ethylene glycol-d4 | C₂H₂D₄O₂ | Ethylene chain |
| 2,2'-Azanediylbis(ethan-1-ol)-d8 | C₄H₃D₈NO₂ | Both hydroxyethyl chains |
This table is illustrative and based on general principles of deuteration synthesis.
Deuterium Exchange Reaction Strategies in this compound Preparation
An alternative or complementary approach to using deuterated precursors is the direct deuterium exchange on the Ditazole molecule or a late-stage synthetic intermediate. These reactions involve the replacement of hydrogen atoms with deuterium from a deuterium source, typically heavy water (D₂O), under specific catalytic conditions.
Metal-catalyzed hydrogen-deuterium (H-D) exchange reactions are a powerful tool for this purpose. Catalysts such as palladium on carbon (Pd/C) can facilitate the exchange of protons in specific positions of a molecule with deuterium from D₂O. The selectivity of the exchange is influenced by the steric and electronic environment of the C-H bonds. For Ditazole, the protons on the hydroxyethyl chains might be susceptible to exchange under appropriate conditions.
Acid or base-catalyzed exchange reactions can also be employed, particularly for protons adjacent to activating groups. The feasibility of this approach for Ditazole would depend on the stability of the molecule under the required reaction conditions.
Characterization of Isotopic Purity and Positional Deuteration in this compound
Following synthesis, the comprehensive characterization of this compound is crucial to confirm its identity and quantify the extent and location of deuterium incorporation. The primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular weight of the synthesized compound, which will be higher than that of unlabeled Ditazole due to the presence of deuterium. The isotopic distribution pattern in the mass spectrum provides a quantitative measure of the isotopic purity, indicating the percentage of molecules that are correctly labeled with the desired number of deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are invaluable for determining the precise location of the deuterium atoms within the molecule. In the ¹H NMR spectrum of this compound, the disappearance or reduction in the intensity of signals corresponding to specific protons confirms their replacement by deuterium. Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation.
Table 2: Analytical Techniques for this compound Characterization
| Technique | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation, isotopic distribution, and purity. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Positional information of deuterium by observing proton signal disappearance. |
| ²H Nuclear Magnetic Resonance (²H NMR) | Direct detection and positional assignment of deuterium atoms. |
This table outlines the standard analytical methods for characterizing deuterated compounds.
Optimization of Synthetic Yields and Scalability for Research Applications
The optimization of the synthetic process for this compound is essential to ensure a reliable and cost-effective supply for research purposes. This involves systematically varying reaction parameters to maximize the chemical yield and isotopic enrichment while minimizing the formation of byproducts.
Key parameters for optimization include the choice of solvent, reaction temperature, catalyst loading, and reaction time. For instance, in a metal-catalyzed deuterium exchange reaction, screening different catalysts and optimizing the pressure of the deuterium source can significantly impact the efficiency of the labeling process.
Advanced Analytical Methodologies Employing Ditazole D8
Development and Validation of Quantitative Bioanalytical Assays Utilizing Ditazole-d8 as an Internal Standard
The use of a stable isotope-labeled internal standard is a cornerstone of high-quality quantitative bioanalysis, and this compound exemplifies this principle. Its utility is in its near-identical chemical and physical properties to the unlabeled analyte, Ditazole, while having a distinct mass. This allows it to mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for this compound Application
LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices, and the use of this compound as an internal standard is central to many of these methods. In a typical assay, a known concentration of this compound is added to both calibration standards and unknown samples at the beginning of the sample preparation process.
The co-elution of Ditazole and this compound from the liquid chromatography column ensures that they experience the same ionization conditions in the mass spectrometer's source. Any suppression or enhancement of the ion signal due to matrix components will affect both the analyte and the internal standard to a similar degree. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies in this compound Quantification
While less common for non-volatile compounds like Ditazole, GC-MS can be employed for its analysis, often requiring derivatization to increase volatility and thermal stability. In such cases, this compound serves the same crucial role as an internal standard. It undergoes the same derivatization reaction and chromatographic journey as the unlabeled Ditazole. This ensures that any inefficiencies or variations in the derivatization process or chromatographic separation are accounted for, leading to more reliable quantification.
Optimization of Sample Preparation Techniques for this compound-Enabled Analysis
The inclusion of this compound from the outset of sample preparation is key to its effectiveness. Common sample preparation techniques for bioanalytical assays include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation (PPT): This is a simple and fast technique where a solvent like acetonitrile (B52724) or methanol (B129727) is added to a plasma or serum sample to precipitate proteins. This compound, added prior to the solvent, will be subject to the same recovery efficiency as the analyte.
Liquid-Liquid Extraction (LLE): In LLE, the analyte and this compound are extracted from the aqueous biological matrix into an immiscible organic solvent. The efficiency of this extraction can be influenced by factors like pH and solvent choice. This compound helps to correct for any variability in extraction recovery.
Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner sample extract compared to PPT and LLE. Both the analyte and this compound are retained on a solid sorbent and then eluted with a specific solvent. The use of this compound compensates for any incomplete retention or elution, ensuring accurate measurement.
Strategic Role of this compound in Addressing Matrix Effects and Enhancing Analytical Robustness
Matrix effects are a significant challenge in bioanalysis, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of the target analyte, leading to inaccurate results. This compound is strategically employed to combat this issue. Because it has nearly identical physicochemical properties and retention time to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the internal standard for quantification, the impact of matrix effects is significantly minimized, thereby enhancing the robustness and reliability of the analytical method.
Integration of this compound into High-Throughput Bioanalytical Workflows for Research Studies
In drug discovery and development research, high-throughput screening of potential drug candidates requires rapid and reliable bioanalytical methods. The use of this compound is well-suited for these demanding workflows. Simplified sample preparation methods, such as protein precipitation, combined with fast LC-MS/MS analysis, allow for the rapid processing of large numbers of samples. The inclusion of this compound ensures that the data generated is of high quality, even in a high-throughput environment where minor variations in sample handling and analysis are more likely to occur.
Chromatographic Separation and Detection Modalities for this compound and its Analogs
The successful quantification of Ditazole relies on the effective chromatographic separation of the analyte from other matrix components to minimize interference. Reversed-phase liquid chromatography is commonly employed, using C18 columns with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an additive like formic acid to improve peak shape and ionization efficiency.
The detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This highly selective and sensitive detection method involves monitoring specific precursor-to-product ion transitions for both Ditazole and this compound.
Table 1: Example MRM Transitions for Ditazole and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ditazole | [Example Value] | [Example Value] |
| This compound | [Example Value + 8] | [Example Value] |
Note: Specific m/z values would be determined during method development.
Ditazole D8 in Mechanistic Pharmacokinetic and Metabolic Research Models
In Vitro Biotransformation and Metabolic Pathway Elucidation Studies Utilizing Ditazole-d8
The use of deuterated compounds like this compound is fundamental in elucidating the complexities of drug metabolism. In vitro systems are essential first steps in this process, allowing for controlled experiments that model the metabolic pathways of a drug candidate. nih.govnih.gov
Preclinical cellular and subcellular systems, such as human liver microsomes (HLM), are standard models for studying Phase I and Phase II metabolic reactions. nih.govdshs-koeln.de For Ditazole, the primary metabolic pathways are aromatic hydroxylation and N-desalkylation. nih.gov By incubating this compound with these systems, researchers can precisely profile the enzymatic reactions responsible for its breakdown.
Activity-based protein profiling (ABPP) can be employed in conjunction with this compound to characterize the specific enzymes involved. nih.govfrontiersin.org For instance, cytochrome P450 (CYP) enzymes are known to be major contributors to the metabolism of many drugs, and identifying the specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C19) that metabolize Ditazole is crucial. dshs-koeln.deplos.orguv.es The rate of metabolite formation from this compound compared to its non-deuterated counterpart can help pinpoint the rate-limiting steps in the enzymatic process and the enzymes responsible. scienceopen.com
Table 1: In Vitro Systems for Enzymatic Profiling of this compound
| In Vitro System | Research Application | Key Enzymes Profiled |
|---|---|---|
| Human Liver Microsomes (HLM) | Study of Phase I oxidative metabolism. nih.gov | Cytochrome P450 (CYP) isoforms. uv.es |
| Human Hepatocytes | Investigation of both Phase I and Phase II metabolism and transport. | CYPs, Uridine diphosphate-glucuronosyltransferases (UGTs). |
| Recombinant Human Enzymes | Pinpointing the specific enzyme isoform responsible for a particular metabolic step. | Individual CYP or UGT isoforms. |
A significant challenge in metabolism studies is distinguishing drug metabolites from endogenous matrix components in complex biological samples. The use of stable isotope-labeled compounds like this compound simplifies this process immensely. nih.gov When analyzed by high-resolution mass spectrometry, this compound and its metabolites exhibit a characteristic mass shift due to the presence of deuterium (B1214612) atoms, creating a unique isotopic pattern.
This "deuterium tracing" allows for the confident identification of drug-related material. The known metabolites of Ditazole include hydroxylated and N-desalkylated forms, which can also be found in conjugated forms. nih.gov The deuterium tag in this compound would be retained in these metabolites, confirming their origin and facilitating their structural characterization.
Table 2: Known Metabolites of Ditazole Identifiable via this compound Tracing
| Metabolite | Metabolic Pathway |
|---|---|
| Hydroxy Ditazole | Aromatic Hydroxylation nih.gov |
| N-desalkyl Ditazole | N-desalkylation nih.gov |
| N,N-bisdesalkyl Ditazole | N-desalkylation nih.gov |
| N-desalkyl-hydroxy Ditazole | N-desalkylation & Aromatic Hydroxylation nih.gov |
| N,N-bisdesalkyl-hydroxy Ditazole | N-desalkylation & Aromatic Hydroxylation nih.gov |
| Benzil | Oxidative degradation nih.gov |
Pharmacokinetic Research Methodologies in Preclinical Animal Models Using this compound
Preclinical animal models are indispensable for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. frontiersin.org this compound is an ideal tool for these in vivo studies, providing a method to trace the drug's disposition without the need for radioactive labels.
Pharmacokinetic studies of the non-deuterated Ditazole in rats have provided foundational data. Following intravenous administration, Ditazole was found to distribute preferentially into the brain, liver, and heart, with an apparent blood half-life of 41 minutes. nih.gov Using this compound in similar preclinical models allows for more detailed and sensitive quantification of the parent compound and its metabolites in various tissues and biological fluids (plasma, urine, feces). nih.gov This helps to build a comprehensive picture of its absorption rate, volume of distribution, and routes of elimination, which is critical for constructing physiologically based pharmacokinetic (PBPK) models. nih.govbiorxiv.org
The substitution of hydrogen with deuterium can alter a drug's pharmacokinetic profile. informaticsjournals.co.inresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions where the cleavage of this bond is the rate-limiting step. libretexts.orgjuniperpublishers.com This phenomenon is known as the kinetic isotope effect (KIE).
By administering this compound to animal models, researchers can compare its pharmacokinetic parameters to those of the non-deuterated Ditazole. nih.gov This comparison can reveal whether deuteration leads to:
Reduced Metabolic Clearance: Slowing down the rate of metabolism. scienceopen.com
Increased Half-Life: A longer duration of the drug in the body. informaticsjournals.co.in
Metabolic Switching: A change in the proportion of different metabolites formed if metabolism is shunted down an alternative pathway that does not involve C-D bond cleavage. juniperpublishers.comosti.gov
While these effects are not guaranteed and must be empirically determined, the use of this compound is the definitive method to investigate them. plos.orgnih.gov
Investigation of Kinetic Isotope Effects (KIE) in this compound Biotransformation Pathways
The study of the kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. epfl.chwikipedia.org The KIE is the ratio of the reaction rate of the light isotopologue (containing hydrogen) to the heavy one (containing deuterium), expressed as kH/kD. libretexts.org A primary KIE greater than 1 indicates that the C-H bond is broken during the rate-determining step of the reaction. epfl.ch
In the context of this compound, measuring the KIE for its primary metabolic pathways (hydroxylation and N-desalkylation) provides direct evidence about the mechanism of these biotransformations. For example, a significant KIE in the formation of Hydroxy-Ditazole would confirm that the cleavage of a C-H bond on one of the phenyl rings is a key, rate-limiting event in the hydroxylation process. Conversely, the absence of a significant KIE might suggest that other steps, such as enzyme-substrate binding, are rate-limiting. unl.edu These mechanistic insights are invaluable for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism. plos.org
Application of this compound in Mechanistic Drug-Drug Interaction Research in Preclinical Contexts
In the landscape of preclinical drug development, ensuring a thorough understanding of a new chemical entity's potential for drug-drug interactions (DDIs) is paramount. Mechanistic DDI studies are designed to elucidate the specific pathways through which a drug may affect or be affected by co-administered therapeutic agents. The use of stable isotope-labeled compounds, such as this compound, has become an invaluable tool in these investigations, offering enhanced precision and clarity in complex biological systems. bocsci.comiris-biotech.de
In Vitro Enzyme Inhibition and Induction Assays: this compound can be used as a substrate in incubations with human liver microsomes or recombinant cytochrome P450 (CYP) enzymes. By comparing its metabolism to that of the non-deuterated parent drug in the presence and absence of known inhibitors or inducers, a more precise quantification of the DDI potential can be achieved. bocsci.com The distinct mass of this compound allows for clear differentiation from the non-deuterated form and its metabolites via mass spectrometry, even when both are present in the same reaction mixture. iris-biotech.de
Reaction Phenotyping: To identify the specific enzymes responsible for Ditazole's metabolism, this compound can be incubated with a panel of recombinant human CYP enzymes. The reduced rate of metabolism at the deuterated sites can help to confirm the involvement of specific enzymes in those particular metabolic pathways.
Transporter Interaction Studies: Stable isotope-labeled compounds are instrumental in studying interactions with drug transporters. bocsci.com By using this compound in cell-based assays expressing specific uptake or efflux transporters (e.g., P-glycoprotein or BCRP), researchers can investigate whether Ditazole is a substrate or inhibitor of these transporters and how this might be affected by other drugs.
The data generated from these preclinical studies are often integrated into physiologically based pharmacokinetic (PBPK) models. These computational models can simulate the complex interplay of absorption, distribution, metabolism, and excretion in the body and predict the clinical relevance of potential DDIs. researchgate.netsemanticscholar.orgsrce.hr The use of data from studies with this compound can significantly refine these models, leading to more accurate predictions of DDI risk in humans. researchgate.netcertara.com
Detailed Research Findings
While specific public-domain research focusing exclusively on this compound in mechanistic DDI studies is limited, the established applications of deuterated compounds in pharmacology allow for a clear illustration of its utility. For instance, a hypothetical study might investigate the interaction between Ditazole and a potent CYP3A4 inhibitor, such as ketoconazole (B1673606).
In such a study, human liver microsomes would be incubated with Ditazole and this compound, both in the presence and absence of ketoconazole. The formation of key metabolites would be monitored over time.
Table 1: Illustrative In Vitro Metabolic Profile of Ditazole and this compound in Human Liver Microsomes
| Compound | Condition | Metabolite M1 Formation Rate (pmol/min/mg protein) | Metabolite M2 Formation Rate (pmol/min/mg protein) |
| Ditazole | Control | 150.2 | 85.7 |
| Ditazole | + Ketoconazole (1 µM) | 25.1 | 80.3 |
| This compound | Control | 70.5 | 84.9 |
| This compound | + Ketoconazole (1 µM) | 11.8 | 82.1 |
This table is interactive. You can sort the data by clicking on the column headers.
The hypothetical data in Table 1 would suggest that Metabolite M1 formation is significantly inhibited by ketoconazole and is also reduced by the deuteration in this compound. This would strongly imply that the formation of M1 is primarily mediated by CYP3A4 and occurs at a site that has been deuterated in this compound. Conversely, the formation of Metabolite M2 appears to be unaffected by either ketoconazole or deuteration, suggesting it is formed by a different enzymatic pathway.
Further investigation could involve determining the half-maximal inhibitory concentration (IC50) of various compounds against the metabolism of Ditazole, using this compound as an internal standard for precise quantification.
Table 2: Illustrative IC50 Values of Known Enzyme Inhibitors on Ditazole Metabolism
| Inhibitor | Target Enzyme | IC50 (µM) for M1 Formation |
| Ketoconazole | CYP3A4 | 0.8 |
| Quinidine | CYP2D6 | > 50 |
| Sulfaphenazole | CYP2C9 | > 50 |
This table is interactive. You can sort the data by clicking on the column headers.
Exploratory and Advanced Research Applications of Ditazole D8
Utilization of Ditazole-d8 in Quantitative Proteomics or Metabolomics Methodologies
In the fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, accurate quantification is paramount. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a primary analytical technique. nih.gov A significant challenge in these analyses is the variability introduced during sample preparation, extraction, and instrument analysis. clearsynth.com To ensure accuracy and precision, stable isotope-labeled compounds are widely employed as internal standards. cerilliant.comscioninstruments.com
This compound is an ideal internal standard for the quantitative analysis of Ditazole and its biotransformation products in complex biological matrices such as plasma, urine, or tissue extracts. clearsynth.com Because it is chemically identical to Ditazole, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. scioninstruments.com However, its increased mass (by 8 Daltons) allows it to be clearly distinguished from the non-labeled analyte by the detector.
By adding a known amount of this compound to each sample at the beginning of the workflow, researchers can normalize the signal of the endogenous, unlabeled Ditazole. This process corrects for any loss of analyte during sample handling and compensates for fluctuations in instrument response, a phenomenon known as matrix effects. clearsynth.com This methodology is crucial for obtaining reliable data in pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov A study on Ditazole metabolism in humans identified several key metabolites, including N-desalkyl ditazole, hydroxy ditazole, and benzil, all ofwhich could be accurately quantified using this compound as an internal standard in targeted metabolomics experiments. nih.gov
Table 1: Principle of Ditazole Quantification using this compound as an Internal Standard in LC-MS
| Step | Description | Rationale |
| 1. Spiking | A precise, known quantity of this compound is added to the biological sample (e.g., plasma). | The internal standard is subjected to the exact same experimental conditions as the analyte (unlabeled Ditazole). |
| 2. Sample Prep | Proteins are precipitated, and the sample is extracted to isolate Ditazole and this compound. | Any loss of material during this multi-step process will affect both the analyte and the internal standard equally. |
| 3. LC-MS Analysis | The extracted sample is injected into an LC-MS system. The instrument measures the peak area for both Ditazole and this compound. | The ratio of the peak areas is used for quantification, which is more robust than using the analyte's absolute peak area alone. |
| 4. Calculation | The concentration of Ditazole is calculated using the formula: [Ditazole] = (Area_Ditazole / Area_this compound) * [this compound] | This ratio-based calculation corrects for variations in extraction efficiency and instrument response, leading to highly accurate and precise results. clearsynth.com |
This compound as a Molecular Probe for Receptor-Ligand Binding Studies in Research Models
Understanding how a drug interacts with its molecular target is fundamental to pharmacology. Receptor-ligand binding assays are used to characterize these interactions, determining parameters like binding affinity (Kd or Ki) and receptor density (Bmax). nih.gov While radioligand binding assays have historically been a gold standard, they require the synthesis of radioactive molecules and pose handling challenges. oncodesign-services.com
This compound can be used as a non-radioactive tool in competitive binding assays to determine the affinity of Ditazole or other unlabeled compounds for a specific receptor. nih.gov Ditazole is known to inhibit platelet aggregation by inhibiting thromboxane (B8750289) A2 (TXA2) production and antagonizing its receptor. nih.gov It has also been identified through virtual screening as a potential antagonist for the histamine (B1213489) H1 receptor. acs.org
In a competitive binding assay, a fixed concentration of a labeled ligand (a "hot" ligand, which could be radioactive or fluorescent) with known affinity for the target receptor is incubated with the receptor preparation (e.g., cell membranes). nih.gov Increasing concentrations of an unlabeled competitor compound are then added. The competitor, in this case this compound, displaces the hot ligand from the receptor. The amount of displaced hot ligand is measured, and from this data, the concentration of the competitor that inhibits 50% of the specific binding of the hot ligand (the IC50 value) is calculated. The use of this compound is advantageous as its binding affinity is expected to be virtually identical to that of unlabeled Ditazole, but its distinct mass allows for certain advanced MS-based binding assay formats.
Table 2: Example Data from a Competitive Receptor Binding Assay
| Competitor [this compound] (nM) | % Specific Binding of Labeled Ligand | Log [Competitor] |
| 0.1 | 98.5 | -10.0 |
| 1 | 92.1 | -9.0 |
| 10 | 75.3 | -8.0 |
| 50 | 50.0 | -7.3 |
| 100 | 31.2 | -7.0 |
| 1000 | 8.9 | -6.0 |
| 10000 | 1.5 | -5.0 |
| This table illustrates how increasing concentrations of a competitor, this compound, reduce the binding of a known labeled ligand. The IC50 value, the concentration at which 50% of binding is inhibited, is determined to be 50 nM in this hypothetical example. |
Contributions of Deuterium (B1214612) Labeling to Structural Elucidation and Conformational Analysis (e.g., NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules in solution. doi.org A standard ¹H NMR spectrum provides information about the chemical environment of every hydrogen atom in a molecule. However, for complex molecules like Ditazole, the signals from different parts of the molecule can overlap, making the spectrum difficult to interpret.
Deuterium (²H) labeling is a key strategy for simplifying ¹H NMR spectra. doi.org Since the deuterium nucleus resonates at a completely different frequency from a proton, it is "invisible" in a standard ¹H NMR experiment. doi.org In this compound, the eight hydrogens on the two hydroxyethyl (B10761427) side chains are replaced with deuterium. This has a profound effect on the ¹H NMR spectrum: the complex signals corresponding to these eight protons disappear entirely.
This simplification allows researchers to focus on the signals from the remaining protons on the two phenyl rings. With the interfering signals from the side chains removed, subtle changes in the chemical shifts and coupling patterns of the phenyl protons become much easier to detect and analyze. These changes can provide detailed insights into the molecule's conformation, its interactions with solvents, or its binding to a biological target. Therefore, this compound is a valuable tool for detailed structural and conformational studies that would be more challenging with the non-labeled parent compound.
Table 3: Comparison of Expected ¹H NMR Signals for Ditazole vs. This compound
| Molecular Region | Expected ¹H Signal in Ditazole | Expected ¹H Signal in this compound | Rationale for Change |
| Phenyl Rings | Complex multiplet(s) | Complex multiplet(s) | Signals remain, but are now unobscured and easier to assign. |
| -CH₂-CH₂-OH Chains | Multiple complex signals (e.g., triplets, multiplets) | No signals | The eight protons are replaced by deuterium, which is not detected in ¹H NMR. doi.org |
| -OH Protons | Broad singlet(s) | Broad singlet(s) | Hydroxyl protons are not deuterated in this compound and their signals remain. |
Application of this compound in Advanced Preclinical Mechanistic Toxicology Studies
A critical part of drug development is preclinical toxicology, which assesses the safety of a new drug candidate before it is tested in humans. acs.org Advanced mechanistic toxicology studies go a step further, seeking to understand how a compound causes toxicity at a molecular level. nih.gov Stable isotope-labeled compounds like this compound are instrumental in this research. businesswire.comacs.org
One major application is in toxicokinetic studies. To understand if toxicity is caused by the parent drug or one of its metabolites, researchers must accurately measure the concentration of each of these substances in target organs where toxicity is observed. As described in section 5.1, this compound serves as the perfect internal standard for quantifying Ditazole and its known metabolites (e.g., N-desalkyl ditazole, hydroxy ditazole) via LC-MS in tissues from preclinical models. nih.govnih.gov This allows for the establishment of a clear relationship between exposure levels of a specific chemical entity and the onset of a toxicological finding.
Furthermore, deuterium labeling can be used to investigate the role of specific metabolic pathways in toxicity. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This can cause reactions that involve breaking this bond to proceed more slowly, a phenomenon known as the kinetic isotope effect. symeres.com If a particular metabolic step (e.g., N-desalkylation) is suspected of producing a reactive, toxic metabolite, researchers can compare the toxicity of Ditazole with that of this compound. If this compound is significantly less toxic, it provides strong evidence that the metabolic pathway involving the deuterated positions is responsible for the toxicity.
Table 4: Hypothetical Study Design for Mechanistic Toxicology
| Study Arm | Compound Administered | Key Measurements | Potential Interpretation |
| Control Group | Vehicle | Baseline pathology and clinical chemistry | Establishes normal biological parameters. |
| Test Group 1 | Ditazole | Pathology scores, clinical chemistry, tissue concentrations of Ditazole and metabolites (quantified using this compound as internal standard). | Correlates exposure to parent drug and its metabolites with specific toxic outcomes. |
| Test Group 2 | This compound | Pathology scores, clinical chemistry, tissue concentrations of this compound and its metabolites. | If toxicity is reduced compared to Group 1, it suggests that metabolism at the deuterated sites (N-dealkylation) is required for the toxic effect (Kinetic Isotope Effect). symeres.com |
Future Research Trajectories and Methodological Innovations for Ditazole D8
Development of Novel Analytical Approaches for Enhanced Ditazole-d8 Quantification
The accurate quantification of drug molecules is fundamental to pharmacokinetic and metabolic studies. This compound serves as an ideal internal standard for mass spectrometry-based assays due to its chemical identity with Ditazole, while its mass difference allows for clear analytical distinction. bocsci.com Future research will likely focus on developing more sensitive and high-throughput analytical methods.
Novel analytical techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (LC-MS/MS) are continually being refined. frontiersin.org The development of these methods using this compound as an internal standard will enable lower limits of quantification, which is crucial for detecting trace amounts of Ditazole and its metabolites in various biological samples. bocsci.com Furthermore, advances in sample preparation techniques, such as solid-phase extraction and liquid-liquid extraction, can be optimized to improve recovery and reduce matrix effects, leading to more accurate and reproducible results.
Table 1: Potential Novel Analytical Approaches for this compound Quantification
| Analytical Technique | Potential Advantage for this compound Application |
| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | Increased speed and resolution of analysis, allowing for higher throughput. |
| Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) | Enhanced separation of chiral compounds and metabolites. |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | High separation efficiency and low sample volume requirements. |
| Digital Droplet PCR (ddPCR) | While not for direct quantification, can be used in downstream applications to assess the impact of Ditazole on gene expression, with quantification of Ditazole levels by other means using this compound. |
These advanced methods, validated using this compound, will provide more reliable data for pharmacokinetic modeling and clinical studies.
Expansion of this compound's Role in Predictive Mechanistic DMPK Modeling
Deuterated compounds like this compound are invaluable tools in drug metabolism and pharmacokinetics (DMPK) studies. symeres.com The use of this compound can help in the elucidation of metabolic pathways of Ditazole. By administering a mixture of Ditazole and this compound, researchers can readily distinguish between the parent drug and its metabolites using mass spectrometry, a technique known as stable isotope labeling. acs.org
Future research should focus on utilizing this compound in comprehensive in vitro and in vivo DMPK studies to build more accurate predictive mechanistic models. pharmajen.com These models can simulate the absorption, distribution, metabolism, and excretion of Ditazole in the body, helping to predict its behavior in humans. biorxiv.org
Pharmacokinetic studies of the parent compound, Ditazole, have been conducted in rats, determining its distribution in various tissues. nih.gov Future studies with this compound can refine these models by providing more precise quantification of the drug and its metabolites in different compartments. This will lead to a better understanding of its volume of distribution, clearance, and potential for drug-drug interactions. nih.gov
Table 2: Key Parameters in Mechanistic DMPK Models Informed by this compound Data
| DMPK Parameter | How this compound Can Improve Prediction |
| Bioavailability | Accurate quantification of absorbed Ditazole relative to the administered dose. |
| Metabolic Clearance | Identification and quantification of specific metabolic pathways and their contribution to overall clearance. |
| Volume of Distribution | Precise measurement of Ditazole concentrations in various tissues and fluids. |
| Half-life | More accurate determination of the drug's elimination rate. |
By providing robust data for these parameters, this compound will be instrumental in developing predictive models that can de-risk drug development and inform clinical trial design. pharmajen.com
Interdisciplinary Integration of this compound Research with Systems Biology and Omics Data
The integration of DMPK data with systems biology and "omics" technologies (genomics, proteomics, metabolomics) offers a holistic view of a drug's effect on biological systems. cbra.org.br Data generated using this compound can be a critical component of this integrated approach.
Future research should aim to correlate the pharmacokinetic profile of Ditazole, as determined using this compound, with changes in the proteome and metabolome. For instance, by quantifying the levels of Ditazole in target tissues, researchers can link these concentrations to alterations in protein expression or metabolite levels that are relevant to its therapeutic effect or potential toxicity. nih.gov
The use of stable isotopes is a cornerstone of metabolomics research, and methodologies developed in this field can be applied to studies involving this compound. cbra.org.br This interdisciplinary approach can help to identify novel biomarkers of drug efficacy and safety, and to understand the mechanisms of action and potential off-target effects of Ditazole.
Computational Modeling and Simulation Approaches Informed by this compound Data
Computational modeling and simulation are increasingly used in drug discovery and development to predict drug properties and behavior. nih.gov The high-quality quantitative data obtained from studies using this compound can be used to build and refine computational models.
For example, molecular dynamics simulations could be employed to understand the interaction of Ditazole with its target enzymes, and the experimental data from DMPK studies using this compound can help to validate and calibrate these simulations. nih.gov Furthermore, physiologically based pharmacokinetic (PBPK) models can be developed to simulate the fate of Ditazole in the body, with the parameters of these models being informed by the precise data generated with its deuterated analog. frontiersin.org
Future directions in this area include the development of sophisticated in silico models that can predict the metabolism of Ditazole in different patient populations, taking into account genetic polymorphisms in drug-metabolizing enzymes. The accuracy of these predictions will be heavily reliant on the quality of the input data, for which this compound is an essential tool.
Q & A
Q. How can researchers systematically analyze contradictory findings in this compound’s toxicity profiles?
- Methodological Answer :
Conduct meta-analysis of existing data to identify outliers or confounding variables (e.g., species-specific metabolism).
Perform sensitivity analysis to determine if contradictions arise from methodological differences (e.g., dosing regimens, analytical techniques).
Use TRIZ contradiction analysis to resolve technical conflicts (e.g., improving detection limits without sacrificing throughput) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
